molecular formula C9H7ClN2O2S B1621591 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 261363-80-8

4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

Cat. No.: B1621591
CAS No.: 261363-80-8
M. Wt: 242.68 g/mol
InChI Key: FWXJRCKSKDPYHH-UHFFFAOYSA-N
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Description

4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted derivatives.

Scientific Research Applications

4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-2-methylsulfanylpyridine-1,3-dione
  • 6-Methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione
  • 4-Chloro-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione

Uniqueness

4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

4-chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-4-3-5-6(7(10)11-4)9(14)12(15-2)8(5)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXJRCKSKDPYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384033
Record name 4-Chloro-6-methyl-2-(methylsulfanyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261363-80-8
Record name 4-Chloro-6-methyl-2-(methylthio)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261363-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methyl-2-(methylsulfanyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
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4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
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4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
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4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
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4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
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4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

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